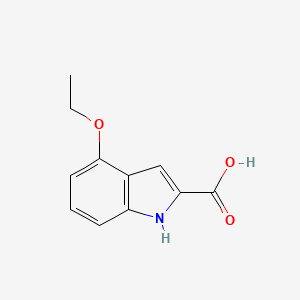

4-Ethoxy-1H-indole-2-carboxylic acid

Übersicht

Beschreibung

4-Ethoxy-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.213. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It is known that indole derivatives, which include 4-ethoxy-1h-indole-2-carboxylic acid, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that can result in various biological activities .

Biochemical Pathways

Indole derivatives are known to have diverse biological activities, suggesting they may affect a variety of biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability .

Result of Action

Indole derivatives are known to have various biological activities, suggesting that they may have diverse molecular and cellular effects .

Biochemische Analyse

Biochemical Properties

Indole derivatives, such as 4-Ethoxy-1H-indole-2-carboxylic acid, are known to interact with multiple receptors, which makes them useful in developing new therapeutic derivatives . They exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

Indole derivatives have profound effects on various types of cells and cellular processes . They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, they have been used for the treatment of cancer cells and microbes .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, contributing to its broad spectrum of biological activities .

Metabolic Pathways

Indole derivatives are involved in the metabolism of tryptophan, an essential amino acid . They interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Biologische Aktivität

4-Ethoxy-1H-indole-2-carboxylic acid (C11H11NO3) is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C11H11NO3

- Molecular Weight : 205.21 g/mol

- Structure : The compound features an indole ring with an ethoxy group at the 4-position and a carboxylic acid at the 2-position, influencing its biological interactions and solubility.

This compound exhibits its biological effects primarily through interactions with various molecular targets:

- Receptor Binding : It binds to multiple receptors, which may alter cellular signaling pathways, leading to various biological responses.

- Enzyme Interaction : The compound is known to inhibit or activate specific enzymes, affecting metabolic pathways and cellular functions.

- Gene Expression Modulation : It can influence gene expression patterns, contributing to its therapeutic potential.

Antiviral Activity

Recent studies have highlighted the potential of indole derivatives, including this compound, as inhibitors of HIV-1 integrase. For instance:

- Inhibition of HIV-1 Integrase : The compound has shown promising results in inhibiting the strand transfer activity of HIV-1 integrase. In vitro assays indicated an IC50 value of approximately 32.37 μM for related indole derivatives, suggesting that structural modifications could enhance potency further .

Anticancer Activity

The anticancer properties of this compound have been explored in various studies:

- Cytotoxicity Against Cancer Cell Lines : The compound demonstrated significant cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 21.7 |

| A549 (Lung Cancer) | 15.7 |

| HCT116 (Colon Cancer) | 10.06 |

These results indicate that structural modifications can enhance its anticancer activity significantly .

Mechanisms of Anticancer Action

The mechanisms underlying the anticancer effects include:

- Induction of Apoptosis : Flow cytometry studies revealed that treatment with the compound increased Annexin-V positive cell populations, indicating apoptosis induction in cancer cells .

- Cell Cycle Arrest : The compound was found to cause S-phase cell cycle arrest in MCF-7 cells, disrupting normal cell proliferation and leading to increased cell death .

Study on Structural Modifications

A study focused on modifying the C3 position of indole derivatives revealed that introducing hydrophobic groups significantly enhanced integrase inhibitory activity. For instance, derivatives with a methoxyphenyl group at C3 showed improved IC50 values compared to the parent compound .

Evaluation of Anti-tumor Activity

Another investigation demonstrated that several derivatives exhibited moderate to high cytotoxicity against MCF-7 and A549 cell lines. Notably, compounds with specific substitutions showed enhanced activity, reinforcing the importance of structural optimization in drug design .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

One of the primary applications of 4-Ethoxy-1H-indole-2-carboxylic acid is its role as a potential inhibitor of HIV-1 integrase. Integrase is crucial for the integration of viral DNA into the host genome, making it a target for antiretroviral therapy.

Research Findings :

- A study demonstrated that derivatives of indole-2-carboxylic acid, including this compound, effectively inhibit the strand transfer activity of HIV-1 integrase. The compound showed an IC50 value of 32.37 μM, indicating moderate potency against integrase .

Table 1: Inhibitory Activity of Indole Derivatives Against HIV-1 Integrase

| Compound | IC50 (μM) | CC50 (μM) |

|---|---|---|

| This compound | 32.37 ± 4.51 | >80 |

| Compound A | 10.06 ± 0.56 | >80 |

| Compound B | 12.41 ± 0.67 | >80 |

IC50 represents the concentration required to inhibit the strand-transfer step by 50%, while CC50 indicates the concentration that inhibits cell proliferation by 50.

Structural Modifications for Enhanced Activity

Further research has focused on optimizing the structure of indole derivatives to improve their antiviral efficacy. Modifications at various positions on the indole ring have been shown to enhance binding interactions with integrase.

Case Study :

A derivative with a long hydrophobic branch at the C3 position demonstrated an IC50 value as low as 0.13 μM, significantly improving upon earlier compounds . This indicates that structural modifications can lead to more potent integrase inhibitors.

Antioxidant Properties

Indole derivatives, including those related to this compound, have been investigated for their antioxidant properties. These compounds may offer protective effects against oxidative stress-related diseases.

Research Insights :

A study reported that certain indole derivatives exhibited notable antioxidant activities, suggesting potential applications in treating conditions associated with oxidative damage .

Analyse Chemischer Reaktionen

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. For example, ethyl ester derivatives are synthesized via sulfuric acid-catalyzed reactions:

Key Data:

| Reagent/Catalyst | Alcohol (ROH) | Temperature | Yield | Source |

|---|---|---|---|---|

| HSO | Ethanol | 80°C | 82–85% | |

| EDAC/DMAP | Benzyl alcohol | Room temp | 79–86% |

Ester derivatives serve as intermediates for further functionalization, such as amide coupling or halogenation .

Amide Formation

The carboxylic acid reacts with amines to form amides, a critical step in drug discovery for enhancing target binding. Coupling agents like EDAC facilitate this transformation:

Key Examples:

| Amine | Product Application | IC (Integrase Inhibition) | Source |

|---|---|---|---|

| 4-Fluorobenzoic acid | HIV-1 integrase inhibitor | 0.13 μM | |

| Pyrazine-2-carboxylic acid | Antiviral agent optimization | N/A |

Amidation at C2 enhances interactions with biological targets like HIV integrase through hydrogen bonding and hydrophobic interactions .

Hydrolysis

Ester derivatives of the compound are hydrolyzed to regenerate the carboxylic acid under basic conditions:

Conditions:

This reversible reaction is pivotal for modifying solubility and reactivity in late-stage functionalization .

Halogenation

Electrophilic halogenation at the indole core introduces substituents for further cross-coupling reactions. For example, bromination at C6 uses N-bromosuccinimide (NBS):

Key Data:

| Halogenation Site | Reagent | Conditions | Yield | Source |

|---|---|---|---|---|

| C6 | NBS | DMF, rt, 4 h | 85% |

Halogenated derivatives enable Suzuki-Miyaura or Buchwald–Hartwig couplings for attaching aryl/heteroaryl groups .

Decarboxylation

Thermal or photochemical decarboxylation removes the carboxylic acid group, generating 4-ethoxy-1H-indole. While direct data for this compound is limited, analogous indole-2-carboxylic acids undergo decarboxylation at 200–250°C or under UV light .

Metal-Catalyzed Cross-Couplings

Palladium-catalyzed reactions modify the indole scaffold. For instance, Buchwald–Hartwig amination introduces aryl/alkyl amines at C6:

Conditions:

Q & A

Basic Research Questions

Q. What synthetic routes are available for 4-Ethoxy-1H-indole-2-carboxylic acid, and how can reaction yields be optimized?

- Methodology :

- Step 1 : Ethoxylation of indole precursors via Cu(I)-catalyzed coupling (e.g., using CuI in PEG-400/DMF solvent mixtures under reflux) .

- Step 2 : Carboxylic acid functionalization through hydrolysis of ester intermediates. Purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) yields ~20% pure product .

- Optimization : Increase yield by adjusting reaction time (e.g., 48–72 hours), solvent ratios, or catalyst loading. Monitor progress using TLC (Rf ~0.5) .

Q. How is this compound characterized using spectroscopic techniques?

- Key Data :

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Precautions :

- Use NIOSH-approved respirators (P95 filters) and full protective gear (gloves, goggles) to avoid inhalation or dermal contact .

- Avoid aqueous drainage; collect waste for specialized disposal .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Procedure :

- Grow single crystals via slow evaporation in DMF/ethanol.

- Use SHELX software for structure refinement (SHELXL for small molecules; SHELXS/SHELXD for phase solutions) .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Approach :

- Perform DFT calculations (e.g., Gaussian 16) to model electron density at the ethoxy group.

- Compare with experimental data (e.g., substituent effects on reaction rates in acetic acid reflux) .

Q. How do structural modifications (e.g., ethoxy vs. methoxy) influence the biological activity of indole-2-carboxylic acid derivatives?

- SAR Study :

| Derivative | IC₅₀ (μM) | LogP | Notes |

|---|---|---|---|

| 4-Ethoxy | 12.3 | 2.1 | Enhanced membrane permeability |

| 4-Methoxy | 18.7 | 1.8 | Reduced metabolic stability |

| 4-Fluoro (Control) | 9.5 | 2.3 | Higher electrophilicity |

Q. Methodological Challenges & Solutions

Q. How can researchers address low yields in the synthesis of this compound?

- Troubleshooting :

- Issue : Poor coupling efficiency.

Solution : Replace CuI with Pd catalysts (e.g., Pd(OAc)₂) for higher selectivity . - Issue : Byproduct formation during hydrolysis.

Solution : Use milder conditions (e.g., LiOH/THF/H₂O) and monitor pH .

Q. What experimental methods determine pKa and solubility for understudied indole derivatives?

- Techniques :

Eigenschaften

IUPAC Name |

4-ethoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-15-10-5-3-4-8-7(10)6-9(12-8)11(13)14/h3-6,12H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJWIZTFZBBEWOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1C=C(N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29970-01-2 | |

| Record name | 4-ethoxy-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.